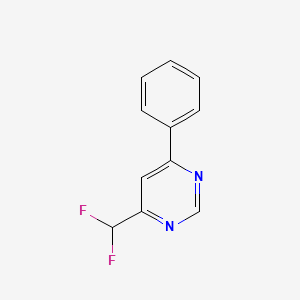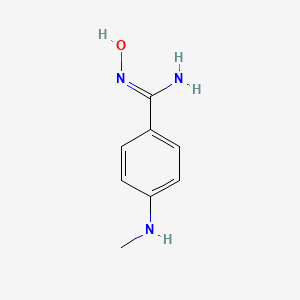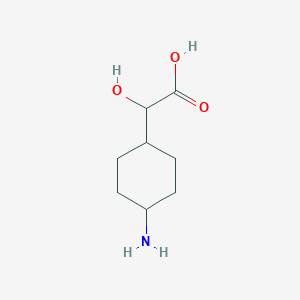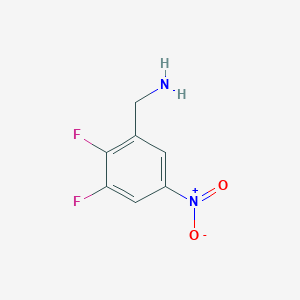
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a piperidinyl group, and a propanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The piperidin-3-ylamine is first protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the ester: The protected amine is then reacted with methyl 2-bromo-3-oxopropanoate under basic conditions to form the ester linkage.
Hydrogenation: The benzyloxycarbonyl group is removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol or alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)butanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)pentanoate
Uniqueness
The uniqueness of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are crucial.
Propriétés
Formule moléculaire |
C17H25ClN2O4 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
methyl (2S)-2-(phenylmethoxycarbonylamino)-3-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-22-16(20)15(10-14-8-5-9-18-11-14)19-17(21)23-12-13-6-3-2-4-7-13;/h2-4,6-7,14-15,18H,5,8-12H2,1H3,(H,19,21);1H/t14?,15-;/m0./s1 |
Clé InChI |
GOFUNTYRIMUUND-SCYKNNLXSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
COC(=O)C(CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)



![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)


